Methylphosphonic difluoride

Catalog No.
S591783
CAS No.
676-99-3
M.F
CH3F2OP
M. Wt
100.004 g/mol
Availability
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Methylphosphonic difluoride

CAS Number

676-99-3

Product Name

Methylphosphonic difluoride

IUPAC Name

difluorophosphorylmethane

Molecular Formula

CH3F2OP

Molecular Weight

100.004 g/mol

InChI

InChI=1S/CH3F2OP/c1-5(2,3)4/h1H3

InChI Key

PQIOSYKVBBWRRI-UHFFFAOYSA-N

SMILES

CP(=O)(F)F

Solubility

In water, 5.15X10+5 mg/L at 25 °C (est)

Synonyms

methylphosphonic difluoride

Canonical SMILES

CP(=O)(F)F

Description

The exact mass of the compound Methylphosphonic difluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.15x10+5 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Halogen Exchange Reactions with Methylphosphonic Dichloride

Methylphosphonic difluoride, a chemical compound with the formula CH₃POF₂, is primarily synthesized through halogen exchange reactions using methylphosphonic dichloride as the starting material [1]. This approach represents one of the most established and efficient routes for producing methylphosphonic difluoride in laboratory and industrial settings [11]. The fundamental reaction involves the substitution of chlorine atoms with fluorine atoms through various fluorinating agents [1].

The most common fluorinating agents employed in this process include hydrogen fluoride and sodium fluoride, which react with methylphosphonic dichloride to yield methylphosphonic difluoride [11]. The reaction with hydrogen fluoride typically proceeds under anhydrous conditions to prevent hydrolysis of the product [1]. When sodium fluoride is used as the fluorinating agent, the reaction requires heating to temperatures of approximately 110-120°C to facilitate the halogen exchange process [1].

A significant advancement in this synthetic approach involves the use of sodium hexafluorosilicate (Na₂SiF₆) as an alternative fluorinating agent [1]. This method has demonstrated superior results compared to traditional sodium fluoride-based processes . The reaction between methylphosphonic dichloride and sodium hexafluorosilicate proceeds according to the following general equation:

CH₃POCl₂ + Na₂SiF₆ → CH₃POF₂ + 2NaCl + SiF₄

This reaction offers several advantages, including higher yields (approximately 88%) and improved product purity (>98%) [1]. The byproducts of this reaction, sodium chloride and gaseous silicon tetrafluoride, are easily separated from the desired product due to their extreme volatility or non-volatility [1]. The reaction typically requires heating to 110°C under an inert atmosphere over approximately 3 hours, with gas formation beginning at around 85°C [1].

Table 1: Comparison of Fluorinating Agents for Methylphosphonic Difluoride Synthesis

Fluorinating AgentReaction Temperature (°C)Yield (%)Purity (%)Key Advantages
Sodium Fluoride110-12086-91VariableReadily available reagent
Sodium Hexafluorosilicate11088>98Easier byproduct separation
Hydrogen Fluoride25-5085-90VariableFaster reaction kinetics

The purification of methylphosphonic difluoride typically involves distillation, with the compound having a boiling point of approximately 97-100°C at atmospheric pressure [1]. Nuclear magnetic resonance spectroscopy (¹H-NMR) analysis of the purified product shows characteristic signals at approximately 1.90 ppm (dt, JH-P = 19.2 Hz, JH-F = 5.80 Hz) [1].

Catalyzed Esterification-Chlorination Processes

While halogen exchange reactions represent the primary synthetic route to methylphosphonic difluoride, catalyzed esterification-chlorination processes offer an alternative pathway that begins with different phosphorus-containing precursors [2]. These processes typically involve multiple steps, beginning with the formation of phosphorus esters followed by chlorination and subsequent fluorination [2].

The synthesis pathway often starts with the reaction of phosphorus pentachloride with methyl chloride to form an alkylphosphonic acid complex [2]. This complex is then broken down using diethyl phthalate as a solvent and sulphur dioxide as a reactant [2]. The reaction proceeds exothermically, reaching temperatures of approximately 50°C, and requires about 2 hours to complete [2].

Following this step, the reaction mixture undergoes distillation to separate methylphosphonic dichloride, which serves as the intermediate for subsequent fluorination [2]. The distillation is typically carried out under reduced pressure to prevent decomposition of the heat-sensitive compounds [2]. The crude methylphosphonic dichloride is then subjected to fractional distillation at atmospheric pressure to remove thionyl chloride, with the temperature at the top of the column reaching approximately 150-155°C before methylphosphonic dichloride begins to distill [2].

The catalyzed esterification-chlorination process offers certain advantages in specific production scenarios, particularly when starting from different phosphorus sources or when integration with existing production streams is desired [12]. However, this method generally involves more steps and potentially more complex purification procedures compared to direct halogen exchange reactions [2].

The final fluorination step to convert methylphosphonic dichloride to methylphosphonic difluoride follows similar principles as described in the previous section, utilizing fluorinating agents such as hydrogen fluoride, sodium fluoride, or sodium hexafluorosilicate [1] [2].

Advanced Catalytic Systems

Transition Metal-Mediated Fluorination Techniques

Recent advances in fluorination chemistry have led to the development of transition metal-mediated techniques that offer potential advantages for the synthesis of organofluorine compounds including methylphosphonic difluoride [5]. These approaches utilize transition metals as catalysts to facilitate fluorination reactions under milder conditions and with potentially higher selectivity than traditional methods [5].

Transition metal fluorides, particularly those of iron, cobalt, and zinc, have demonstrated efficacy in catalyzing fluorination reactions [18]. For example, iron(III) fluoride (FeF₃) adsorbed on molecular sieves has been employed as a solid support catalyst for various fluorination processes [18]. The catalyst preparation typically involves dissolving the metal fluoride in water along with finely ground molecular sieves, followed by thorough mixing and removal of water via freeze-drying to obtain the dried metal fluoride adsorbed solid support material [18].

Zinc fluoride (ZnF₂) has shown particular promise as a catalyst for the conversion of methylphosphonic dichloride to methylphosphonic difluoride [1]. When used in combination with sodium fluoride, zinc fluoride can enhance the reaction efficiency, leading to yields of 86-91% [1]. The reaction typically involves adding methylphosphonic dichloride in portions to a mixture of sodium fluoride containing 15-35% (weight/weight) of zinc fluoride at room temperature under an inert atmosphere [1]. The mixture is then heated gradually to 110°C over approximately 2 hours, maintained at that temperature for an additional hour, and then raised to 120°C for the distillation of methylphosphonic difluoride [1].

Other transition metals that have shown potential in fluorination catalysis include cobalt (in the form of cobalt(III) fluoride, CoF₃) and mercury (as mercury(II) fluoride, HgF₂) [1]. These catalysts operate through various mechanisms, including oxidative addition, ligand metathesis, and reductive elimination cycles that facilitate the formation of carbon-fluorine bonds [14] [15].

Recent research has also explored bismuthinidenes as catalysts for fluorination reactions, operating through a Bi(I)/Bi(III) redox cycle [14]. While not directly applied to methylphosphonic difluoride synthesis in the literature, these developments represent potential future directions for more efficient and selective fluorination processes [14].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, including those involved in the production of organophosphorus compounds like methylphosphonic difluoride [7] [19]. This approach utilizes microwave irradiation to rapidly heat reaction mixtures, often resulting in dramatically reduced reaction times and sometimes improved yields compared to conventional heating methods [23].

The application of microwave technology to methylphosphonic difluoride synthesis offers several potential advantages, including:

  • Significantly reduced reaction times, with processes that traditionally require hours potentially being completed in minutes [23]
  • More uniform heating throughout the reaction mixture, potentially leading to fewer side reactions and higher product purity [19]
  • The ability to reach temperatures above the conventional boiling point of solvents in sealed vessels, potentially accelerating reactions further [23]

Optimization of microwave-assisted synthesis involves careful consideration of several parameters, including temperature, reaction time, solvent choice, and microwave power [19]. For phosphorus-containing compounds, studies have shown that temperatures of 140-180°C are often optimal, with reaction times ranging from 10-30 minutes depending on the specific transformation [19].

Table 2: Microwave Reaction Parameters for Organophosphorus Compound Synthesis

SolventBoiling Point (°C)Time to Reach 250°C (seconds)Maximum Pressure (bar)
N,N-dimethylformamide15330819
Tetrahydrofuran6524530
Acetonitrile8120330
Toluene11166015.5

The choice of solvent is particularly critical in microwave-assisted synthesis due to differences in microwave absorption properties [23]. Polar solvents like N,N-dimethylformamide and acetonitrile typically absorb microwave energy efficiently, leading to rapid heating, while less polar solvents like toluene may require longer irradiation times or higher power settings [23].

For the specific case of methylphosphonic difluoride synthesis, microwave irradiation could potentially accelerate the halogen exchange reaction between methylphosphonic dichloride and fluorinating agents [7]. While direct studies on microwave-assisted synthesis of methylphosphonic difluoride are limited in the literature, research on related phosphonic acid derivatives suggests that reaction times could potentially be reduced from several hours to 15-30 minutes under optimized microwave conditions [7].

The optimization process typically involves systematic variation of reaction parameters, with temperature and reaction time being particularly important variables [19]. For example, studies on related phosphonic acid derivatives have shown that increasing the reaction temperature from 100°C to 140°C can dramatically improve yields, while extending reaction times beyond an optimal point (often 10-30 minutes) may lead to product decomposition [19].

Industrial-Scale Production Challenges

Purification Strategies for Binary Weapon Applications

Methylphosphonic difluoride has been utilized as a component in binary chemical weapons, where it is designed to mix with another non-lethal chemical to form nerve agents [8]. This application requires exceptionally high purity levels, necessitating sophisticated purification strategies [8] [9].

The purification of methylphosphonic difluoride for binary weapon applications presents several challenges, primarily related to the removal of impurities that could affect the stability, reactivity, or effectiveness of the final product [8]. Common impurities include unreacted methylphosphonic dichloride, methylphosphonic chloride fluoride (an intermediate in the halogen exchange reaction), and various phosphorus-containing byproducts [1].

Distillation represents the primary purification method for methylphosphonic difluoride, taking advantage of its relatively low boiling point (approximately 97-100°C at atmospheric pressure) [1]. For high-purity applications, fractional distillation under carefully controlled conditions is typically employed [1]. The distillation process must be conducted under anhydrous conditions to prevent hydrolysis of the product, which readily occurs upon contact with moisture [9].

For binary weapon applications, the purity requirements are particularly stringent, with specifications often calling for methylphosphonic difluoride containing as little methylphosphonic dichloride or methylphosphonic chloride fluoride as possible [1]. To achieve these high purity levels, multiple purification steps may be necessary [1].

One approach involves the treatment of crude methylphosphonic difluoride with additional fluorinating agents to convert any remaining chlorine-containing impurities to the desired difluoride product [1]. For example, the reaction of crude methylphosphonic difluoride with sodium hexafluorosilicate has proven effective for this purpose .

Another purification strategy involves the use of selective adsorbents to remove specific impurities [1]. While details of these processes are limited in the open literature, the principles likely involve the selective adsorption of impurities onto materials such as activated carbon, molecular sieves, or specialized polymeric adsorbents [1].

Quality control for high-purity methylphosphonic difluoride typically involves analytical techniques such as nuclear magnetic resonance spectroscopy (¹H-NMR, ¹⁹F-NMR, and ³¹P-NMR), gas chromatography, and infrared spectroscopy [1]. These methods allow for the detection and quantification of impurities at very low levels, ensuring that the purified product meets the required specifications [1].

Byproduct Management in Continuous Flow Systems

Continuous flow chemistry represents an emerging approach for the production of various chemicals, including potentially methylphosphonic difluoride [10] [20]. This methodology offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for hazardous reactions, and potential for integrated purification steps [20].

The implementation of continuous flow systems for methylphosphonic difluoride production presents both opportunities and challenges, particularly in terms of byproduct management [20]. The primary byproducts from the synthesis of methylphosphonic difluoride via halogen exchange reactions include hydrogen chloride (when using hydrogen fluoride as the fluorinating agent), sodium chloride (when using sodium fluoride or sodium hexafluorosilicate), and silicon tetrafluoride (when using sodium hexafluorosilicate) [1] .

In continuous flow systems, the management of these byproducts requires careful consideration of several factors:

  • Physical state of byproducts: Gaseous byproducts like hydrogen chloride and silicon tetrafluoride require appropriate venting or scrubbing systems, while solid byproducts like sodium chloride necessitate filtration or separation strategies [20].

  • Reaction kinetics: The rate of byproduct formation must be matched with appropriate removal strategies to prevent accumulation and potential system blockages [20].

  • Material compatibility: The corrosive nature of many fluorination reactions requires the use of specialized materials for reactor construction, such as fluoropolymers (e.g., PTFE) or corrosion-resistant alloys [10].

For gas-liquid reactions in continuous flow systems, mass flow controllers can be employed to introduce gaseous compounds accurately and reproducibly [10]. The flow rate is typically measured via heat transfer between the gas and a thermal sensor in the controller, with a control valve establishing the flow according to the set rate [10]. For less precise applications, micro-metering valves represent a cost-effective alternative, although they are more difficult to adjust and less accurate than mass flow controllers [10].

Continuous flow systems for fluorination reactions often employ specialized reactor designs to manage the challenges associated with these processes [10]. For example, tube-in-tube reactors with fluoropolymer inner tubing (such as Teflon AF-2400) and PTFE outer tubing have been used for fluorination reactions involving gaseous fluorinating agents [10]. These systems allow for the controlled introduction of the fluorinating agent into the reaction mixture while maintaining appropriate pressure conditions [10].

The purification of methylphosphonic difluoride in continuous flow systems might involve integrated separation steps such as continuous distillation, liquid-liquid extraction, or the use of in-line scavengers to remove specific impurities [20]. These approaches offer the potential for more efficient purification compared to traditional batch processes, with reduced solvent usage and energy consumption [20].

Physical Description

This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

Color/Form

Liquid

XLogP3

0.5

Boiling Point

98 °C

Vapor Density

3.5 (Air = 1)

Density

1.3314 g/cu cm at 20 °C

LogP

log Kow = -0.75 (est)

Odor

Pungent acid-like odo

Melting Point

-35 °F /-37 °C/

UNII

Z7V517240K

Vapor Pressure

36 mm Hg at 77 °F /25 °C/

Other CAS

676-99-3

Wikipedia

Methylphosphonyl difluoride

Methods of Manufacturing

Synthesis: Methylphosphonic dichloride and hydrogen fluoride

General Manufacturing Information

Phosphonic difluoride, P-methyl-: ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 1 lists chemicals considered to pose a high risk to the object and purpose of the Convention by virtue of their high potential for use in activities prohibited by the CWC. These chemicals have little or no use for peaceful purposes in commercial or industrial trade. ... Schedule 1 also lists precursor chemicals that may be used in the final single technological stage of production of any of the toxic chemicals listed in the schedule (2). Methylphosphonyl difluoride is listed in the CWC Annex on Chemicals under Schedule 1 (1).
The U.S. Army Non-Stockpile Chemical Materiel Project's Binary Destruction Facility, Pine Bluff Arsenal, Ark., reached a substantial milestone when workers destroyed the last of the United States' inventory of the binary chemical precursor DF April 6. The binary chemical DF, methylphosphonic difluoride, was designed to mix with another non-lethal chemical in flight to a target to form the nerve agent sarin. A 1989 agreement with the former USSR ended the binary program in 1991, leaving the DF in secure storage until destruction. The BDF crew began destroying DF in December 2005.

Dates

Modify: 2023-07-20

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